![molecular formula C10H12N4O2S B14328256 3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione CAS No. 111738-37-5](/img/structure/B14328256.png)
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a heterocyclic compound that contains a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a thiocarbonyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反应分析
Types of Reactions
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
- 4-Amino-3-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- 3-Amino-4-[(2-methylphenyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
Uniqueness
3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
111738-37-5 |
|---|---|
分子式 |
C10H12N4O2S |
分子量 |
252.30 g/mol |
IUPAC 名称 |
1,1-dioxo-4-(2-phenylethylimino)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C10H12N4O2S/c11-9-10(14-17(15,16)13-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) |
InChI 键 |
PRGAGHSRZSZWKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN=C2C(=NS(=O)(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


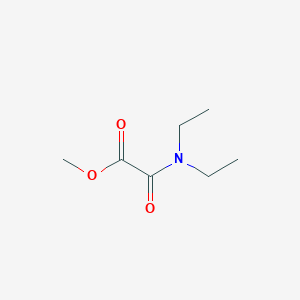
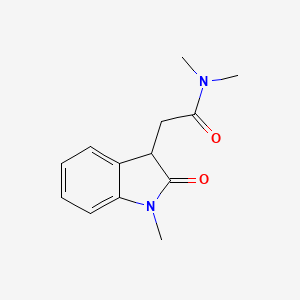
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
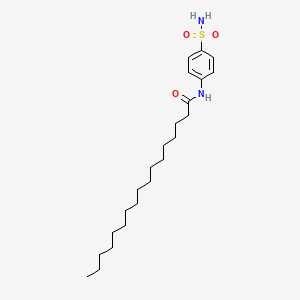


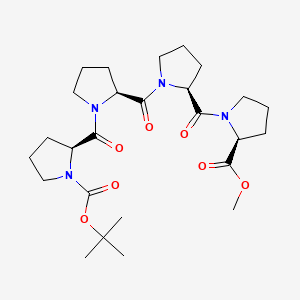
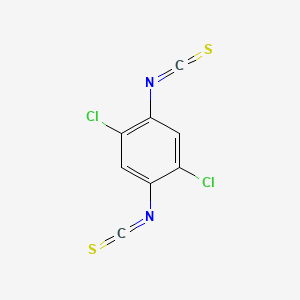
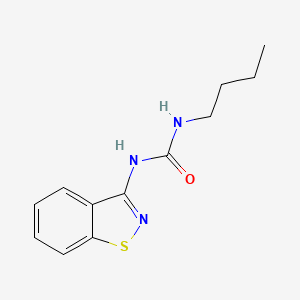

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
